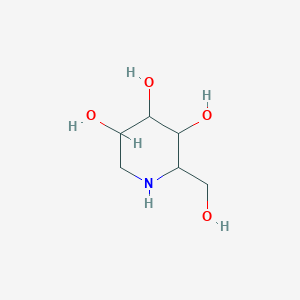
Chlorure de 1-(6-chloro-5-(trifluorométhyl)pyridin-2-yl)pipérazine
Vue d'ensemble
Description
Le chlorhydrate d'Org 12962, également connu sous le nom de chlorhydrate de 1-[6-chloro-5-(trifluorométhyl)-2-pyridinyl]pipérazine, est un agoniste puissant et sélectif du récepteur de la sérotonine 5-HT2C. Il a été développé par Organon pour une utilisation potentielle dans le traitement de la dépression et des troubles anxieux. Bien que les essais cliniques aient été interrompus, le chlorhydrate d'Org 12962 a montré des effets antiaversifs significatifs dans des modèles animaux d'anxiété de type panique .
Applications De Recherche Scientifique
Org 12962 hydrochloride has been extensively studied for its scientific research applications, particularly in the fields of neuroscience and pharmacology. Some of its key applications include:
Neuroscience: Org 12962 hydrochloride is used as a research tool to study the role of serotonin 5-HT2C receptors in the brain. .
Pharmacology: The compound is used to investigate the pharmacological effects of serotonin receptor agonists and their potential therapeutic applications. .
Drug Development: Org 12962 hydrochloride serves as a lead compound for the development of new drugs targeting serotonin receptors. .
Safety and Hazards
This compound is a chemical substance that should be handled with care and in accordance with relevant safety procedures . It may cause irritation upon contact with the skin and should be avoided for long periods of contact . Inhalation or ingestion of this compound may lead to poisoning or other health problems, so inhalation of dust should be avoided and protective equipment should be worn if necessary .
Mécanisme D'action
Target of Action
The primary target of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is the serotonin (5-HT) receptor subtype 5 . Serotonin receptors are key regulators of neurotransmission and have a significant role in many biological functions and behaviors.
Mode of Action
This compound acts as an agonist at the serotonin receptor subtype 5 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the serotonin receptor, mimicking the action of serotonin, which can lead to various physiological changes.
Analyse Biochimique
Biochemical Properties
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with phosphopantetheinyl transferase (PPTase), an enzyme involved in post-translational modifications essential for bacterial cell viability and virulence . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the production of certain metabolites in bacterial cells, thereby thwarting bacterial growth . This compound can also impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal metabolic functions . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of fatty acid synthase (FAS), a multidomain enzyme complex involved in lipid metabolism . These interactions can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to be distributed in the cytoplasm and may interact with cytoplasmic proteins to exert its effects
Subcellular Localization
The subcellular localization of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins
Méthodes De Préparation
La synthèse du chlorhydrate d'Org 12962 implique la réaction de la 1-(6-chloro-5-(trifluorométhyl)-2-pyridinyl)pipérazine avec de l'acide chlorhydrique. Les conditions réactionnelles comprennent généralement l'utilisation d'un solvant organique tel que le dichlorométhane ou l'éthanol, et la réaction est effectuée à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir le sel chlorhydrate à haute pureté .
Analyse Des Réactions Chimiques
Le chlorhydrate d'Org 12962 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le chlorhydrate d'Org 12962 peut être oxydé en utilisant de puissants oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction : La réduction du chlorhydrate d'Org 12962 peut être réalisée en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés réduits.
Substitution : Le chlorhydrate d'Org 12962 peut subir des réactions de substitution nucléophile, où l'atome de chlore peut être remplacé par d'autres nucléophiles tels que les amines ou les thiols dans des conditions appropriées
Applications de recherche scientifique
Le chlorhydrate d'Org 12962 a été largement étudié pour ses applications de recherche scientifique, en particulier dans les domaines des neurosciences et de la pharmacologie. Parmi ses principales applications, citons :
Neurosciences : Le chlorhydrate d'Org 12962 est utilisé comme outil de recherche pour étudier le rôle des récepteurs de la sérotonine 5-HT2C dans le cerveau. .
Pharmacologie : Le composé est utilisé pour étudier les effets pharmacologiques des agonistes des récepteurs de la sérotonine et leurs applications thérapeutiques potentielles. .
Développement de médicaments : Le chlorhydrate d'Org 12962 sert de composé de départ pour le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine. .
Mécanisme d'action
Le chlorhydrate d'Org 12962 exerce ses effets en se liant sélectivement aux récepteurs de la sérotonine 5-HT2C et en les activant. Cette activation conduit à la modulation de la libération des neurotransmetteurs, en particulier de la sérotonine, dans le cerveau. L'action agoniste du composé sur les récepteurs 5-HT2C entraîne l'inhibition de la décharge neuronale dans des régions cérébrales spécifiques associées à l'anxiété et à la régulation de l'humeur. Ce mécanisme est responsable de ses effets antiaversifs observés dans les modèles animaux .
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'Org 12962 est unique par sa grande sélectivité et sa puissance pour les récepteurs de la sérotonine 5-HT2C par rapport à d'autres composés similaires. Parmi les composés similaires, citons :
Pimavansérine : Un agoniste inverse sélectif des récepteurs de la sérotonine 5-HT2A utilisé dans le traitement de la psychose associée à la maladie de Parkinson.
Naluzotan : Un agoniste puissant des récepteurs de la sérotonine 5-HT1A ayant une activité anxiolytique.
Le chlorhydrate d'Org 12962 se distingue par son action spécifique sur les récepteurs 5-HT2C, ce qui en fait un outil précieux pour étudier le rôle de ces récepteurs dans diverses affections neuropsychiatriques .
Propriétés
IUPAC Name |
1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3.ClH/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17;/h1-2,15H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDILXYXZAAJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430869 | |
| Record name | Org 12962 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210821-63-9 | |
| Record name | 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210821-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Org 12962 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B1663652.png)

